2-Azidopropane

Descripción general

Descripción

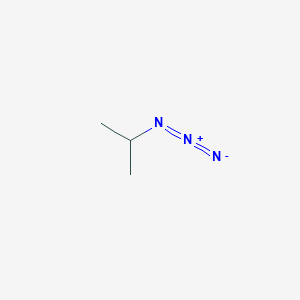

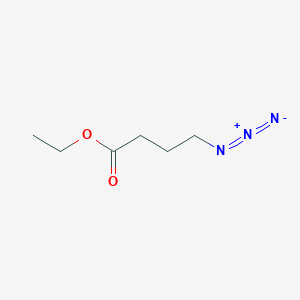

2-Azidopropane is a three-carbon alkyl azide compound with the molecular formula C3H7N3. It is an important chemical intermediate used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other organic compounds. This compound is also used as a reagent in organic synthesis and as a starting material for the preparation of azide-containing polymers.

Aplicaciones Científicas De Investigación

Synthesis and Molecular Structure Analysis

- Synthesis of 2-Methyl-2-Nitro-1-Azidopropane : A study demonstrated the synthesis of 2-Methyl-2-Nitro-1-Azidopropane through condensation, substitution, and azideation reactions. The molecular structure of this compound was analyzed using MS, IR, and 1H-NMR spectrometries, providing insights into its chemical properties (Wang, Li, Chen, & Ou, 1998).

Chemical Reactions and Applications

- Copper(I)-Catalyzed 1,3-Dipolar Cycloaddition : Research on the cycloaddition of azides to alkynes to form 1H-[1,2,3]-triazoles used primary, secondary, and tertiary alkyl azides, including an azido sugar. This study highlighted the utility of 2-azidopropane derivatives in synthesizing [1,2,3]-triazoles, which are valuable in peptide chemistry (Tornøe, Christensen, & Meldal, 2002).

Pharmaceutical Applications

- Zidovudine Matrix Tablets : A study involving the development of Zidovudine matrix tablets used this compound derivatives. These compounds were used to modulate drug release, leading to improved efficacy and patient compliance. This application demonstrates the importance of this compound derivatives in the pharmaceutical industry (Santos, Pina, Marques, & de Carvalho, 2013).

Radical-mediated Degradation Studies

- Characterization of AIBN Degradant : The decomposition of 2,2'-azobis(2-methylpropanenitrile) (AIBN), a compound related to this compound, was studied to monitor oxidative environments in pharmaceutical compounds. This research underscores the significance of azido compounds in studying radical-mediated degradation (Wells-Knecht & Dunn, 2019).

Radical-Nucleophilic Reactions

- Preparation and ESR Studies of α-Nitro Azides : The preparation of 2-Azido-2-nitropropane and its reactions were explored. This included studying the radical-nucleophilic (SRN1) reactions and electron spin resonance (ESR) to understand the behavior of α-nitro azides, a category which includes this compound derivatives (Al-khalil, Bowman, & Symons, 1986).

Propiedades

IUPAC Name |

2-azidopropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7N3/c1-3(2)5-6-4/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZLTWYYNOLDSIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20496683 | |

| Record name | 2-Azidopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20496683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

85.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

691-57-6 | |

| Record name | 2-Azidopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20496683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 2-azidopropane utilized in the synthesis of polymeric drug delivery systems?

A: this compound serves as a crucial linker molecule in the synthesis of dendronized and hyperbranched multifunctional amphiphilic polymers [, ]. These polymers are designed to self-assemble into nanoparticles capable of encapsulating and delivering therapeutic agents.

- Incorporation into a Polymer Backbone: this compound, often derivatized with protecting groups like BOC (tert-butoxycarbonyl), is incorporated into a polymer backbone. This can be achieved through various polymerization techniques like Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization [].

- Click Chemistry Modification: The azide group (-N3) in this compound readily undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reactions [, ]. This allows for the attachment of various functional molecules, such as platinum-based drugs [] or targeting ligands, to the polymer backbone.

- Deprotection and Further Modification: Protecting groups on this compound, like BOC, are removed to expose reactive functional groups, such as amines (-NH2) []. These groups can be further modified to fine-tune the properties of the polymer for drug loading, release, and targeting.

Q2: What advantages do dendronized and hyperbranched polymers synthesized using this compound offer for drug delivery compared to traditional systems?

A2: These advanced polymers offer several advantages over conventional drug delivery systems:

- Enhanced Drug Loading: Their branched, dendritic structure provides a high surface area for encapsulating therapeutic molecules, potentially leading to higher drug loading capacities compared to linear polymers. []

- Improved Biocompatibility: Polymers incorporating polyethylene glycol (PEG) segments, often used in conjunction with this compound, demonstrate improved biocompatibility and reduced immune responses [].

Q3: Are there any challenges associated with utilizing this compound in the synthesis of these drug delivery systems?

A3: While this compound offers significant benefits, certain challenges need to be addressed:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(2-aminoethyl)phenyl]acetamide](/img/structure/B1281282.png)